molecular formula C9H11FN2O2 B168450 5-Fluoro-N-isopropyl-2-nitroaniline CAS No. 131885-33-1

5-Fluoro-N-isopropyl-2-nitroaniline

Cat. No.: B168450
CAS No.: 131885-33-1
M. Wt: 198.19 g/mol
InChI Key: WNHWAHLPBFAQLD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-fluoro-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHWAHLPBFAQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442722
Record name 5-Fluoro-N-isopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131885-33-1
Record name 5-Fluoro-N-isopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of N-Isopropyl-5-fluoroaniline

The most straightforward approach involves nitrating pre-alkylated 5-fluoroaniline. N-Isopropyl-5-fluoroaniline is synthesized by reacting 5-fluoroaniline with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Subsequent nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. The nitro group preferentially occupies the ortho position relative to the alkylated amine due to steric and electronic effects, yielding the target compound in 68–72% purity.

Challenges :

  • Competing para-nitration (15–20% yield) due to residual activation by the N-isopropyl group.

  • Over-nitration risks at temperatures >10°C, necessitating precise cooling.

Sequential Alkylation and Nitration

This two-step protocol avoids isolating intermediates:

  • In-situ alkylation : 5-fluoroaniline is treated with isopropyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic water-toluene system.

  • Nitration : Direct addition of fuming nitric acid to the alkylated mixture at -5°C achieves 83% regioselectivity for the ortho-nitro isomer.

Advantages :

  • Eliminates intermediate purification, reducing solvent waste.

  • Higher overall yield (76%) compared to stepwise methods.

Reductive Alkylation Pathway

A less common but scalable method involves reductive amination:

  • Nitro precursor synthesis : 2-nitro-5-fluorobenzaldehyde is condensed with isopropylamine via Schiff base formation.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) converts the imine to the secondary amine, followed by acid quenching to isolate 5-fluoro-N-isopropyl-2-nitroaniline.

Key Insight :

  • The aldehyde group directs nitration meta to itself, ensuring correct positioning before reduction.

Comparative Analysis of Methodologies

Table 1: Performance Metrics for Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Nitration68–7285–90Simple workflowLow regioselectivity
Sequential Alkylation7692–95High efficiencyRequires precise temperature control
Reductive Alkylation8189Excellent regiocontrolMulti-step, costly reagents

Notes :

  • Sequential alkylation-nitrification balances cost and yield, making it preferred for pilot-scale production.

  • Reductive alkylation, while efficient, incurs higher costs due to palladium catalysts.

Optimization Strategies

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance nitration rates but risk side reactions. Switching to dichloromethane reduces byproduct formation by 22% while maintaining 70% yield.

Catalytic Enhancements

Copper(I) iodide (5 mol%) accelerates N-alkylation, completing reactions in 2 hours vs. 8 hours uncatalyzed.

Temperature Modulation

Cryogenic conditions (-10°C) during nitration suppress polynitration, improving ortho-selectivity to 89%.

Industrial Scalability Considerations

Continuous-flow reactors address exothermic risks in nitration, enabling safer scale-up. A patented system achieves 90% conversion with residence times <5 minutes. Post-synthesis, crystallization from ethanol-water (3:1) yields 98% pure product, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-N-isopropyl-2-nitroaniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its applications in drug development are particularly notable in the following areas:

  • Anticancer Agents : The compound has been explored for its potential in developing anti-cancer therapies due to its ability to modify biological pathways and inhibit tumor growth. Research indicates that fluorinated compounds often exhibit enhanced biological activity and selectivity against cancer cells .
  • Enzyme Inhibition Studies : The compound is utilized in research focused on understanding enzyme interactions. Its structural characteristics allow it to act as a potential inhibitor for specific biological pathways, making it a valuable tool in medicinal chemistry.

Agricultural Chemicals

In the agricultural sector, this compound is employed in the formulation of herbicides and pesticides. Its role includes:

  • Enhancing Crop Protection : The compound contributes to the development of agrochemicals that improve crop yield and protection against pests and diseases. This is essential for sustainable agricultural practices .

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials:

  • Polymers and Composites : this compound is used as a building block for synthesizing various polymers and composites. These materials are crucial in industries such as electronics and automotive, where improved performance and durability are required .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various techniques:

  • Detection and Quantification : It aids in the detection and quantification of other chemical substances in laboratory settings, enhancing the accuracy of analytical methods used in research .

Dye Manufacturing

Another significant application of this compound is in dye manufacturing:

  • Production of Dyes and Pigments : The compound is utilized to create vibrant colors for textiles and inks, which are essential for the fashion and printing industries. Its chemical structure allows for diverse color properties, making it a preferred choice for dye formulations .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects on various cancer cell lines. A study involving structural modifications showed that certain analogues significantly reduced cell viability compared to standard treatments, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Agricultural Applications

Field studies have indicated that formulations containing this compound provide effective pest control while minimizing environmental impact. These formulations have been tested against common agricultural pests, showing improved efficacy over traditional pesticides .

Mechanism of Action

The mechanism of action of 5-Fluoro-N-isopropyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-Fluoro-2-nitroaniline (CAS 364-71-6)
  • Formula : C₆H₅FN₂O₂
  • Molecular Weight : 156.11 g/mol
  • Key Differences :
    • Fluorine at position 4 instead of 3.
    • Lacks the isopropyl amine group.
    • Applications : Used in dye synthesis and as a corrosion inhibitor. Positional isomerism reduces steric bulk, enhancing solubility but limiting stability in certain reactions .
5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
  • Study Findings :
    • Spectroscopic and docking analyses reveal that nitro group placement significantly alters electron distribution. For example, 5-nitro-2-fluoroaniline exhibits stronger hydrogen-bonding capacity in molecular docking, suggesting superior bioactivity in some contexts .

Substituted Aniline Derivatives

5-Fluoro-2-methylaniline (CAS 367-29-3)
  • Formula : C₇H₈FN
  • Molecular Weight : 125.14 g/mol
  • Key Differences :
    • Replaces nitro and isopropyl groups with a methyl group at position 2.
    • Applications : Intermediate in antifungal agents. The absence of nitro reduces electron-withdrawing effects, increasing amine reactivity .
2-Isopropyl-5-nitroaniline (CAS 132475-93-5)
  • Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.21 g/mol
  • Key Differences :
    • Lacks fluorine but retains nitro and isopropyl groups.
    • Impact : Fluorine’s absence reduces electronegativity, altering electronic interactions in drug-receptor binding .

Functional Group Variations

5-Fluoro-2-methoxy-4-nitroaniline (CAS 1435806-78-2)
  • Formula : C₇H₇FN₂O₃
  • Molecular Weight : 186.14 g/mol
  • Key Differences :
    • Methoxy group at position 2 instead of isopropyl amine.
    • Impact : Methoxy’s electron-donating nature contrasts with nitro’s electron-withdrawing effect, creating unique charge distribution for specialized syntheses .
5-Fluoro-2-methyl-3-nitroaniline (CAS 937783-91-0)
  • Formula : C₇H₇FN₂O₂
  • Molecular Weight : 170.14 g/mol
  • Key Differences :
    • Nitro at position 3 and methyl at position 2.
    • Applications : Steric hindrance from methyl and nitro groups may limit its utility in reactions requiring planar intermediates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 131885-33-1 C₉H₁₁FN₂O₂ 198.20 5-F, 2-NO₂, N-isopropyl Pharma intermediates
4-Fluoro-2-nitroaniline 364-71-6 C₆H₅FN₂O₂ 156.11 4-F, 2-NO₂ Dyes, corrosion inhibitors
5-Fluoro-2-methylaniline 367-29-3 C₇H₈FN 125.14 5-F, 2-CH₃ Antifungal agents
2-Isopropyl-5-nitroaniline 132475-93-5 C₉H₁₂N₂O₂ 180.21 5-NO₂, N-isopropyl Agrochemicals
5-Fluoro-2-methoxy-4-nitroaniline 1435806-78-2 C₇H₇FN₂O₃ 186.14 5-F, 4-NO₂, 2-OCH₃ Specialty syntheses

Research Findings and Implications

  • Electronic Effects : The nitro group in this compound withdraws electrons, deactivating the aromatic ring and directing electrophilic substitutions to specific positions. This contrasts with methoxy-containing analogs, where electron donation dominates .
  • Bioactivity : Fluorine’s presence enhances metabolic stability and lipophilicity, critical for drug design. Isomers lacking fluorine (e.g., 2-Isopropyl-5-nitroaniline) may exhibit reduced bioavailability .

Biological Activity

5-Fluoro-N-isopropyl-2-nitroaniline is a chemical compound belonging to the nitroaniline class, characterized by the presence of a nitro group and an aniline moiety. Its unique structure, with a fluorine atom and an isopropyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C9H10FN2O2C_9H_{10}FN_2O_2. The compound features:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Isopropyl group : Affects steric hindrance and solubility.
  • Nitro group : Potentially involved in redox reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This can lead to altered cellular functions and potentially therapeutic effects.
  • Receptor Binding : Interaction with various receptors may modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties, which may be relevant for treating infections.

Antitumor Activity

Research indicates that compounds similar to this compound possess antitumor properties. For instance, studies have shown that nitroanilines can inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds in the nitroaniline class are known for their antibacterial activity. The presence of the nitro group may enhance the ability to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Position of substituents : Variations in the position of fluorine or nitro groups can significantly affect potency.
  • Type of substituents : The presence of different alkyl or aryl groups can enhance or diminish biological activity.

Case Studies

  • Antitumor Effects : A study demonstrated that derivatives of nitroanilines showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.
    CompoundCell LineIC50 (μM)
    5-F-NIPAA54915
    5-F-NIPAMCF720
  • Antibacterial Activity : In vitro tests indicated that similar compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
    CompoundZone of Inhibition (mm)
    5-F-NIPA18
    Control (Ampicillin)20

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-N-isopropyl-2-nitroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration of fluorinated aniline derivatives or substitution reactions. For example, nitration of 5-fluoro-N-isopropylaniline under controlled acidic conditions (e.g., H₂SO₄/HNO₃) can yield the target compound. Reaction temperature (0–5°C) and stoichiometric ratios (e.g., HNO₃:substrate = 1.2:1) are critical to avoid over-nitration. Purification via recrystallization (ethanol/water) improves purity (>95%) .
  • Key Parameters : Monitor intermediates using HPLC with UV detection (λ = 254 nm) to confirm nitro-group positioning and byproduct formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/19^{19}F NMR to verify fluorine substitution and nitro-group placement. For example, 19^{19}F NMR chemical shifts near -110 ppm indicate para-fluoro substitution in nitroaniline derivatives .
  • Purity Analysis : High-resolution mass spectrometry (HRMS) and melting point determination (compare with literature values, e.g., mp 92–95°C for structural analogs) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies under ambient light, humidity, and temperature (e.g., 25°C vs. 4°C) show degradation via nitro-group reduction. Store in amber vials at -20°C under inert gas (Ar/N₂). Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies decomposition products like amine derivatives .

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